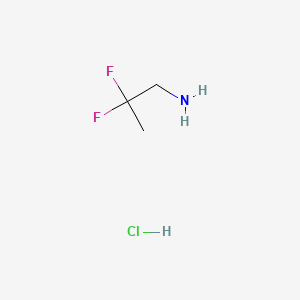![molecular formula C25H20ClN3O3S B2549804 3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 946386-43-2](/img/structure/B2549804.png)
3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C25H20ClN3O3S . It contains an indole nucleus, which is a common structure found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is known as benzopyrrole. This structure contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Aplicaciones Científicas De Investigación
Genotoxicity Research
Compounds similar to the one , specifically those with nitrophenyl groups, have been studied for their genotoxic effects. For example, 1-ethyl-1-nitrosourea (ENU) is a potent ethylating agent known for inducing mutations across a range of biological systems, from viruses to mammalian cells, and is used for research purposes (Shibuya & Morimoto, 1993). Such studies contribute to our understanding of chemical mutagenesis, relevant to the compound due to the presence of a nitrophenyl group.
Environmental Impact Studies
The environmental effects of organochlorine compounds, such as chlorophenols, have been reviewed, revealing their moderate to significant toxic effects on both mammalian and aquatic life (Krijgsheld & Gen, 1986). The chlorophenyl group in the compound suggests potential environmental persistence and bioaccumulation considerations similar to those of chlorophenols.
Antioxidant Capacity Assays
Compounds with phenolic structures are often subjects of antioxidant capacity assays. The ABTS/PP decolorization assay, for example, is used to evaluate the antioxidant capacity of phenolic compounds, relevant due to the potential phenolic nature of the compound (Ilyasov et al., 2020). These studies are crucial for understanding the antioxidative properties of compounds, which could be extrapolated to similar chemical structures.
Anticancer Drug Research
The indolylarylsulfones group, to which the compound is structurally related, has shown significant activity as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors (Famiglini & Silvestri, 2018). This indicates the potential of the compound's indolyl group in therapeutic applications, particularly in antiviral and possibly anticancer contexts.
Biocides in Water Treatment
Research on non-oxidizing biocides, such as DBNPA and MIT, explores their efficiency in preventing biofouling in polyamide membrane systems used in water treatment (Da-Silva-Correa et al., 2022). The sulfanyl group in the compound could suggest potential biocidal applications, given the relevance of sulfonamides in similar contexts.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c26-19-7-9-20(10-8-19)33-24-11-5-17(15-23(24)29(31)32)6-12-25(30)27-14-13-18-16-28-22-4-2-1-3-21(18)22/h1-12,15-16,28H,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGIUMZIRCWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2549722.png)
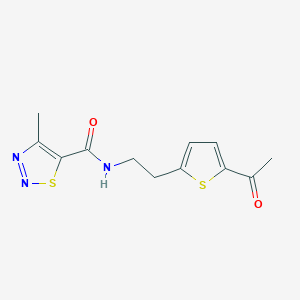
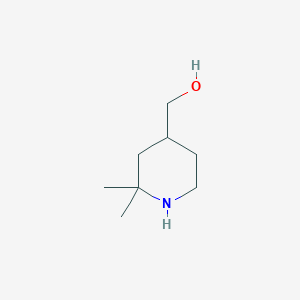

![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
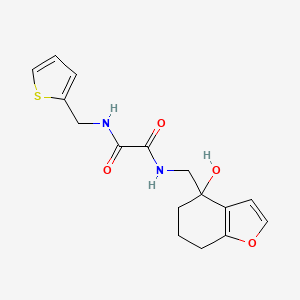
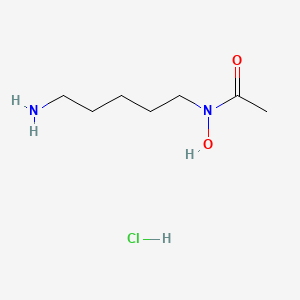
![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)
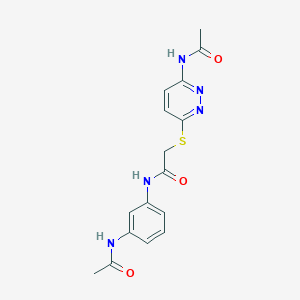
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)

